molecular formula C16H18N2O4S B11538776 (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B11538776
M. Wt: 334.4 g/mol
InChI Key: JNHJQDJACJYKJB-UVTDQMKNSA-N
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Description

(5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, a morpholine group, and an ethoxy-hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine or thiazolone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents. Research has focused on its potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, (5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
  • (5Z)-5-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Uniqueness

The uniqueness of (5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific substitution pattern and the presence of both ethoxy and hydroxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C16H18N2O4S/c1-2-22-13-9-11(3-4-12(13)19)10-14-15(20)17-16(23-14)18-5-7-21-8-6-18/h3-4,9-10,19H,2,5-8H2,1H3/b14-10-

InChI Key

JNHJQDJACJYKJB-UVTDQMKNSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCOCC3)O

Origin of Product

United States

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